molecular formula C13H16N4O2 B1532225 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1182778-83-1

4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1532225
M. Wt: 260.29 g/mol
InChI Key: CBTICMKBJPXOLP-UHFFFAOYSA-N
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Description

The compound “4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide” is a heterocyclic compound . Heterocyclic compounds are known for their broad range of chemical and biological properties and are the basic core of some natural products .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has demonstrated the potential cytotoxic activity of carboxamide derivatives, including the synthesis of compounds related to 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. These compounds have been tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing potent cytotoxicity (Deady et al., 2003)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/8e3b0b334530513d93507921dfb60079/?utm_source=chatgpt].

Heterocyclic Compound Synthesis

A study outlined the parallel solution-phase synthesis of 1,4-dihydropyridine derivatives, highlighting the versatility of heterocyclic compound synthesis techniques. This research provides insights into the synthesis pathways that could be applicable to compounds like 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (Baškovč et al., 2009)[https://consensus.app/papers/bisenaminone-based-solutionphase-synthesis-baškovč/390a9f1f629c5a258d1786944dca39ed/?utm_source=chatgpt].

Novel Heterocyclic Compounds with Potential Hypertensive Activity

Another study focused on the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, which could inform research on related dihydropyridine carboxamides. The expectation of better hypertensive activity from these compounds suggests possible therapeutic applications for 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives (Kumar & Mashelker, 2007)[https://consensus.app/papers/synthesis-novel-124‐oxadiazole-heterocyclic-compounds-kumar/764bb5f5a917589cae3f4a9bd7ea6525/?utm_source=chatgpt].

Anticancer and Anti-inflammatory Applications

Research into the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the therapeutic potential of related compounds. The structure-activity relationship (SAR) study of these compounds provides valuable insights for the development of novel therapeutics based on the 4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide structure (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].

Safety And Hazards

When handling chemical compounds, it’s important to take precautions to avoid harm. For instance, one should avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container away from oxidizing agents and strong acids or bases . In case of contact with skin or eyes, one should immediately rinse with plenty of water and seek medical help .

properties

IUPAC Name

4,6-dimethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-7-4-8(2)16-13(19)11(7)12(18)14-5-10-6-15-17-9(10)3/h4,6H,5H2,1-3H3,(H,14,18)(H,15,17)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTICMKBJPXOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NCC2=C(NN=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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